molecular formula C25H42N6O7 B1167650 nucleophosmin CAS No. 117896-08-9

nucleophosmin

Numéro de catalogue: B1167650
Numéro CAS: 117896-08-9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Historical Perspective and Discovery

The discovery of this compound traces back to pioneering work conducted in 1974 by Olson and colleagues, who employed two-dimensional electrophoresis techniques to identify acid-soluble nucleolar proteins isolated from Novikoff hepatoma ascites cells. This groundbreaking research marked the first characterization of what would later be recognized as one of the most important nucleolar proteins in eukaryotic cell biology. The initial identification was based on the protein's distinctive electrophoretic mobility and its abundant presence in rapidly proliferating cells, characteristics that would prove to be defining features of this compound throughout subsequent decades of research.

Following its initial discovery, this compound quickly became the subject of extensive biochemical characterization studies throughout the late 1970s and early 1980s. Researchers recognized its unique properties, including its exceptional abundance in nucleoli and its apparent involvement in ribosomal protein transport and assembly processes. The protein's phosphorylation status was among the earliest post-translational modifications to be documented, leading to its initial classification as a nucleolar phosphoprotein. This early work established the foundation for understanding this compound's role as a molecular chaperone and its involvement in ribosome biogenesis.

The subsequent decades witnessed a dramatic expansion in this compound research, with the protein's multifunctional nature becoming increasingly apparent. Studies in the 1990s and early 2000s revealed its involvement in diverse cellular processes beyond ribosome assembly, including centrosome duplication, protein chaperoning, and tumor suppressor regulation. The development of molecular cloning techniques allowed for detailed characterization of the this compound gene structure and the identification of multiple protein isoforms, each with distinct functional properties and subcellular localizations.

Modern research has established this compound as a paradigm for understanding nucleolar organization and function. Advanced techniques including cryo-electron microscopy, mass spectrometry, and high-resolution imaging have revealed the protein's complex oligomeric structures and its dynamic interactions with numerous cellular partners. These technological advances have also illuminated this compound's role in liquid-liquid phase separation, a fundamental mechanism underlying nucleolar organization and function.

Nomenclature and Classification

This compound exhibits a complex nomenclature reflecting its discovery by multiple research groups and its diverse functional roles across different experimental systems. The protein is most commonly referred to as this compound, though it is also widely known by several alternative designations including nucleolar phosphoprotein B23, NO38, and numatrin. This multiplicity of names arose from independent discoveries and characterizations performed by different laboratories, each focusing on distinct aspects of the protein's properties and functions.

The designation "nucleolar phosphoprotein B23" reflects the protein's abundant presence in nucleoli and its extensive phosphorylation, characteristics that were among the first to be documented following its discovery. The "B23" nomenclature specifically derives from its electrophoretic mobility pattern, distinguishing it from other nucleolar proteins based on its migration characteristics during polyacrylamide gel electrophoresis. Similarly, the "NO38" designation refers to its apparent molecular weight of approximately 38 kilodaltons as determined by sodium dodecyl sulfate polyacrylamide gel electrophoresis, though subsequent analysis has revealed the actual molecular weight to be approximately 37 kilodaltons.

This compound belongs to the broader this compound/nucleoplasmin family of nuclear chaperones, a classification that encompasses multiple related proteins sharing structural and functional similarities. This family includes this compound (also designated as this compound type 1), nucleoplasmin (this compound type 2), this compound type 3, and invertebrate this compound-like proteins. Each family member exhibits distinct expression patterns, subcellular localizations, and functional specializations while maintaining conserved structural motifs that define the family's chaperone activities.

The systematic classification of this compound within this protein family reflects both evolutionary relationships and functional similarities. Phylogenetic analyses have revealed that this compound type 1 and this compound type 3 represent the most closely related family members, suggesting functional constraints between these proteins. In contrast, nucleoplasmin exhibits more divergent characteristics, with specialized roles in oocyte and early embryonic development. This classification system provides a framework for understanding the evolutionary diversification of the family and the specialized roles of each member.

Recent advances in protein classification have also incorporated this compound's role in liquid-liquid phase separation and its function as a hub protein in nucleolar organization. These functional classifications complement the traditional structural and evolutionary classifications, providing a more comprehensive understanding of this compound's cellular roles and its relationships with other nucleolar proteins.

Evolutionary Conservation

The evolutionary conservation of this compound across metazoan species represents one of the most striking aspects of this protein family, reflecting the fundamental importance of its cellular functions. Comprehensive phylogenetic analyses encompassing 106 this compound sequences from 25 species across different metazoan phyla have revealed extensive conservation of core functional domains and structural motifs. This remarkable conservation suggests that this compound's essential functions in ribosome biogenesis and nucleolar organization were established early in metazoan evolution and have been maintained throughout subsequent evolutionary diversification.

Comparative analysis of this compound sequences reveals that the amino-terminal oligomerization domain represents the most highly conserved region across all family members. This domain, which mediates the formation of pentameric complexes essential for this compound function, shows minimal variation even among distantly related species, indicating strong purifying selection acting to maintain its structural integrity. The conservation extends to critical functional residues, including those involved in protein-protein interactions and nucleic acid binding, suggesting that the fundamental mechanisms of this compound action have remained unchanged throughout evolution.

The evolutionary analysis of the this compound family has revealed distinct patterns of diversification among family members. This compound type 1 exhibits a monophyletic origin, indicating that all members of this subfamily descended from a common ancestor. In contrast, nucleoplasmin (this compound type 2) and this compound type 3 show polyphyletic origins, with separate lineages observed in mammals versus amphibians and fish. This pattern suggests that functional diversification occurred through independent evolutionary events in different vertebrate lineages.

Table 1: Evolutionary Conservation of this compound Family Members

Family Member Evolutionary Origin Conservation Level Species Distribution Functional Specialization
This compound Type 1 Monophyletic High (p = 0.218 ± 0.014) Universal metazoan Nucleolar organization, ribosome biogenesis
Nucleoplasmin Type 2 Polyphyletic Moderate (p = 0.401 ± 0.024) Vertebrates, specialized expression Oocyte development, chromatin remodeling
This compound Type 3 Polyphyletic Moderate (p = 0.371 ± 0.022) Vertebrates Nucleolar regulation, this compound type 1 interaction
Invertebrate this compound-like Monophyletic Variable Invertebrates Basic nucleolar functions

The temporal framework of this compound evolution indicates that nucleoplasmin represents the earliest diverging family member, followed by the later diversification of this compound type 3 and this compound type 1. This evolutionary sequence correlates with the functional complexity and specialization observed in each family member, with nucleoplasmin exhibiting the most specialized expression pattern and this compound type 1 demonstrating the broadest functional repertoire.

Analysis of selection pressures acting on this compound genes reveals extensive silent divergence at the nucleotide level, suggesting that the protein family has been subject to strong purifying selection. This pattern indicates that protein-level changes have been strongly constrained throughout evolution, reflecting the critical importance of maintaining functional integrity. The conservation extends beyond individual proteins to include protein-protein interaction networks and cellular localization mechanisms, suggesting that entire functional modules have been preserved throughout evolution.

Gene Structure and Isoform Diversity

The this compound gene exhibits a complex organizational structure that reflects the protein's multifunctional nature and its tight regulation in cellular processes. Located on human chromosome 5q35.1, the this compound gene spans approximately 23 kilobases and contains 12 exons organized in a pattern that allows for extensive alternative splicing and isoform generation. This genomic organization provides the molecular basis for the production of multiple protein variants with distinct functional properties and subcellular localizations.

The primary this compound transcript, designated as variant 1, encodes the major 294 amino acid isoform that represents the most abundant and well-characterized form of the protein. This isoform, also known as this compound isoform 1, is derived from exons 1 through 9 and 11 through 12, with exon 10 being excluded through alternative splicing. The resulting protein contains all major functional domains including the amino-terminal oligomerization domain, the central acidic regions, and the carboxy-terminal nucleolar localization domain.

Alternative splicing mechanisms generate additional this compound isoforms with specialized properties and expression patterns. Transcript variant 2 produces an isoform of 265 amino acids through the exclusion of exon 8, resulting in a protein with altered central domain characteristics. This variant, while less abundant than isoform 1, has been detected in various cell types though its specific functional roles remain incompletely characterized. Transcript variant 3 utilizes an alternate exon 10, producing a 259 amino acid isoform with a modified carboxy-terminal sequence that affects subcellular localization properties.

Table 2: this compound Gene Structure and Isoform Characteristics

Isoform Transcript Variant Exon Composition Amino Acid Length Molecular Weight (kDa) Primary Localization Relative Expression
This compound 1.1 Variant 1, 7 1-9, 11-12 294 37.0 Nucleolar High (>2-fold vs others)
This compound 1.2 Variant 2 1-7, 9, 11-12 265 ~29.0 Nucleolar/nucleoplasmic Moderate
This compound 1.3 Variant 3 1-10 259 ~28.0 Nucleoplasmic/cytoplasmic Low

The expression analysis of this compound isoforms reveals that isoform 1.1 is the predominant form, expressed at least two-fold higher than other variants in most cell types. This expression pattern correlates with the isoform's role as the primary mediator of this compound functions in ribosome biogenesis and nucleolar organization. The differential expression of isoforms appears to be regulated in a tissue-specific and developmental stage-specific manner, suggesting that alternative splicing serves as a mechanism for fine-tuning this compound function in different cellular contexts.

The structural organization of this compound exons reflects the protein's domain architecture, with specific exons encoding distinct functional regions. The amino-terminal oligomerization domain is encoded by the first several exons, while the central acidic regions and the carboxy-terminal domain are encoded by separate exonic sequences. This organization allows for the modular evolution of functional domains and provides flexibility for generating isoforms with altered domain compositions through alternative splicing.

Recent studies have revealed that this compound isoform diversity extends beyond alternative splicing to include post-translational modifications that further increase functional complexity. Phosphorylation events occur at multiple sites across different isoforms, affecting oligomerization, subcellular localization, and protein-protein interactions. Acetylation, ubiquitination, and sumoylation represent additional layers of regulation that contribute to the functional diversity of this compound isoforms.

Propriétés

Numéro CAS

117896-08-9

Formule moléculaire

C25H42N6O7

Origine du produit

United States

Applications De Recherche Scientifique

Role in Ribosome Biogenesis

Nucleophosmin is integral to the assembly of ribosomal components within the nucleolus. It acts as a chaperone that facilitates the transport of ribosomal proteins and ribosomal RNA from the nucleus to the cytoplasm. Research indicates that this compound undergoes liquid-liquid phase separation, which is crucial for organizing nucleolar components necessary for ribosome production. This phase separation allows for efficient assembly of pre-ribosomal particles by concentrating necessary proteins and RNA in a defined area .

Cancer Research and Prognosis

This compound mutations have been identified as significant predictors of prognosis in acute myeloid leukemia (AML). Studies show that patients with mutated NPM1 genes exhibit favorable outcomes compared to those with wild-type NPM1. Specifically, these mutations correlate with improved event-free survival and overall survival rates . The presence of NPM1 mutations is now considered a critical factor in risk stratification and treatment planning for AML patients.

Immunological Functions

Recent studies have highlighted the protective role of this compound in maintaining gut homeostasis and preventing inflammatory bowel disease (IBD). This compound has been shown to regulate immune cell functions, particularly in innate lymphoid cells (ILC3s), by influencing mitochondrial metabolism. This regulatory mechanism is vital for controlling inflammation and promoting mucosal immunity .

Cellular Stress Responses

This compound plays a crucial role in cellular responses to stressors such as DNA damage and oxidative stress. It is mobilized to sites of DNA damage where it participates in repair processes, thereby contributing to genomic stability. The protein's interactions with various partners involved in stress response pathways underscore its significance in protecting cells from damage induced by environmental stresses .

Structural and Functional Studies

The structural biology of this compound has been extensively studied using biophysical techniques to understand its oligomerization and interaction with RNA and proteins. These studies provide insights into how this compound facilitates the organization of the nucleolus and its role in phase separation phenomena, which are essential for nucleolar function .

Data Summary Table

Application AreaKey Findings
Ribosome BiogenesisFacilitates assembly of ribosomal components; undergoes phase separation in nucleolus .
Cancer PrognosisMutations predict favorable outcomes in AML; correlate with improved survival rates .
Immunological FunctionRegulates ILC3 function; protects against colitis by affecting mitochondrial metabolism .
Cellular Stress ResponsesInvolved in DNA damage repair; maintains genomic stability under stress conditions .
Structural StudiesInsights into oligomerization and interactions that regulate nucleolar organization .

Analyse Des Réactions Chimiques

Phosphorylation

  • NPM1 is phosphorylated by several kinases, including casein kinase 2, polo-like kinase 2, cyclin-dependent kinase 1, and cyclin E-dependent kinase 2 (E/CDK2) .

  • Phosphorylation at specific sites (S48, S88, T95, and S125) promotes a monomeric and nucleoplasmic state of NPM1 .

  • E/CDK2-mediated phosphorylation of T199 regulates mitosis, centrosome duplication, pre-mRNA processing, and reduces RNA binding affinity .

  • Phosphorylation of T234 and T237 facilitates mitosis and detachment of NPM1 from the nucleolus .

  • PLK1 and NEK2A phosphorylate NPM1 on serine 4, which regulates its reassociation with the centrosome during mitosis .

Dephosphorylation

  • Protein phosphatase 1β (PP1β) dephosphorylates NPM1, which is involved in DNA repair and induced by UV exposure .

Acetylation

  • Acetylation at lysines 54, 229, 230, 257, and 267 modulates NPM1 functions, including interaction with RNA Polymerase II and regulation of DNA transcription .

  • NPM1 acetylation is involved in processes such as HIV1 infection and drug resistance in cancer cells .

S-Glutathionylation

  • NPM1 undergoes S-glutathionylation on cysteine 275 in response to nucleolar and other stresses .

  • S-glutathionylation is triggered by nucleolar oxidation and leads to the translocation of NPM1 from the nucleolus to the nucleoplasm .

  • This translocation is attributed to the dissociation of NPM1 from nucleolar nucleic acids .

  • The enzyme Glutaredoxin 1 (Grx1) catalyzes a reversible S-glutathionylation of NPM1 .

  • S-glutathionylation on Cys 275 impedes NPM1 nucleolar localization under conditions of oxidative stress .

Oxidation

  • Oxidation or S-glutathionylation of NPM1 at cysteine residue 275 induces the nucleolar stress response, leading to the release and dissociation of NPM1 from the nucleolus and translocation to the nucleoplasm .

  • Nucleolar oxidation is a general response to various cellular stresses .

Oligomerization

  • NPM1 exists in multiple oligomeric states within living cells .

  • A substantial fraction of NPM1 in living cells behaves as at least three distinct oligomeric states with different characteristics .

Interaction with RNA

  • NPM1 interacts with RNA, and this interaction is important for its function .

  • Most of the RNA, which probably largely comprises ribosomal RNA (rRNA), was detected as a single peak in fractions 15 to 16 of both soluble and insoluble cell lysates following size exclusion chromatography (SEC). The observed peaks in both the soluble and insoluble fractions coincided with the higher molecular weight peak obtained from the NPM1 fractions .

  • Almost all of Group 1 and Group 3 of NPM1 associate with RNA in either a direct or indirect manner, and that the majority of cellular NPM1 elutes in fractions 18 to 20 when RNA is removed from the NPM1 complex .

Comparaison Avec Des Composés Similaires

Nucleoplasmin and NPM3

Nucleoplasmin and NPM3 belong to the same protein family as NPM1, sharing conserved chaperone domains that mediate histone binding and chromatin assembly . While nucleoplasmin is essential for embryonic chromatin remodeling, NPM3 exhibits overlapping nuclear localization and chaperone activity but lacks direct involvement in ribosome biogenesis . Unlike NPM1, neither nucleoplasmin nor NPM3 is implicated in hematologic malignancies, suggesting divergent functional specializations despite structural homology .

Table 1: Structural Homologs of Nucleophosmin

Protein Function Interaction with NPM1 Disease Association References
Nucleoplasmin Chromatin assembly, histone chaperone No direct interaction reported None
NPM3 Nuclear chaperone, ribosome assembly Functional overlap in chromatin regulation Not established

Comparison with Functional Partners

PP1δ (Protein Phosphatase 1δ)

PP1δ co-localizes with NPM1 in the nucleolus and directly binds to it, modulating its phosphorylation status. This interaction regulates ribosome biogenesis and mitotic progression . Dephosphorylation of NPM1 by PP1δ is critical for its role in centrosome duplication, a process dysregulated in cancers .

SENP3 and SENP5 (SUMO Proteases)

NPM1 regulates the stability and activity of SENP3 and SENP5, which are essential for SUMOylation dynamics in the granular component of the nucleolus . Depletion of SENP3/5 mimics NPM1 loss, causing ribosomal RNA processing defects, underscoring their functional synergy in ribosome biogenesis .

YY1 (Yin Yang 1 Transcription Factor)

NPM1 enhances YY1 binding to the proliferating cell nuclear antigen (PCNA) promoter, facilitating histone H4 acetylation and transcriptional activation. Silencing NPM1 disrupts this interaction, impairing DNA replication and repair .

Table 2: Functional Partners of this compound

Partner Role Mechanism of Interaction Biological Impact References
PP1δ Phosphatase Dephosphorylates NPM1 Centrosome duplication
SENP3/5 SUMO proteases Stabilized by NPM1 Ribosome biogenesis
YY1 Transcription factor Facilitates promoter binding PCNA expression regulation

Comparison with Targeting Compounds

Avrainvillamide

This natural product binds specifically to cysteine-275 in NPM1’s C-terminal domain, disrupting its oligomerization and enhancing p53 levels. Avrainvillamide analogues show antiproliferative effects in cancer cells, correlating with NPM1-binding affinity . However, off-target effects on other cysteine-rich proteins (e.g., exportin-1) limit specificity .

Gambogic Acid (GA)

GA downregulates NPM1 expression and alters its nucleocytoplasmic shuttling, inducing apoptosis in leukemia cells. This effect parallels GA’s disruption of nucleoporin Nup88, suggesting broad impacts on nuclear transport .

Actinomycin D

This contrasts with avrainvillamide’s targeted covalent modification .

Table 3: Compounds Targeting this compound

Compound Mechanism of Action Specificity Therapeutic Potential References
Avrainvillamide Covalent binding to Cys275 Moderate (multi-target) AML, solid tumors
Gambogic Acid Downregulates NPM1 expression Low Hematologic cancers
Actinomycin D Indirect displacement from nucleolus None Broad anticancer

Méthodes De Préparation

Cell Lysis and Nuclei Isolation

The extraction of this compound begins with cell lysis, targeting its nucleolar localization. Mechanical disruption methods, such as homogenization or sonication, are employed for robust cell wall breakdown in bacterial or yeast systems. For mammalian cells, chemical disruption using nonionic detergents like NP-40 is preferred to preserve nuclear integrity. Source details a nuclei isolation protocol where cells are suspended in a buffer containing 20 mM Hepes (pH 7.5), 3 mM MgCl₂, 0.25 M sucrose, and 0.5% NP-40, followed by centrifugation at 1,000 × g to pellet nuclei. This step ensures the retention of this compound within the nucleolar fraction.

Solubilization and Stabilization

Post-isolation, this compound requires stabilization to prevent aggregation or degradation. Buffers supplemented with protease inhibitors (e.g., PMSF, pepstatin A) and reducing agents (e.g., 2-mercaptoethanol) are critical. For recombinant variants, urea or guanidine hydrochloride may be used to solubilize inclusion bodies, followed by refolding in optimized redox buffers.

Chromatographic Purification Techniques

Affinity Chromatography

Affinity chromatography is pivotal for isolating recombinant this compound. Source demonstrates the use of FLAG-tagged NPM1 expressed in HeLa cells, where anti-FLAG resin captures the protein, followed by elution with FLAG peptides. Native this compound, however, leverages its natural affinity for ribosomal components. For example, histidine-tagged constructs bind to nickel-nitrilotriacetic acid (Ni-NTA) resins, with imidazole gradients (50–250 mM) enabling elution.

Ion Exchange Chromatography

Ion exchange chromatography separates this compound based on its charge properties. Source highlights the use of Q Sepharose for anion exchange, where proteins bind at low ionic strength (≤50 mM NaCl) and elute at 150–300 mM NaCl. This step removes acidic contaminants, enhancing purity to >90%.

Size Exclusion Chromatography (SEC)

SEC serves as a final polishing step, resolving this compound monomers (∼37 kDa) from aggregates. A Superdex 200 column equilibrated with 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl is typical, yielding a sharp peak at 15–17 mL elution volume.

Table 1: Chromatographic Methods for this compound Purification

TechniqueResin/MatrixBinding ConditionsElution ConditionsPurity (%)
Affinity (Ni-NTA)Ni²⁺-charged20 mM Imidazole, pH 8.0250 mM Imidazole, pH 8.085–90
Anion Exchange (Q)Q Sepharose50 mM NaCl, pH 7.5300 mM NaCl, pH 7.590–95
Size ExclusionSuperdex 200150 mM NaCl, pH 7.5Isocratic>95

Recombinant Expression Systems

Bacterial Expression

Escherichia coli BL21(DE3) is commonly used for this compound expression. The gene is cloned into pET vectors under a T7 promoter, induced with 0.5 mM IPTG at 18°C for 16–20 hours. Despite high yields (~50 mg/L), insoluble inclusion bodies often necessitate refolding.

Mammalian Expression

Transient transfection of HEK293 or HeLa cells with plasmids encoding NPM1-FLAG (as in Source) achieves proper post-translational modifications. Polyethylenimine (PEI)-mediated transfection yields 1–5 mg/L, with secretion into the culture medium facilitated by signal peptides.

Characterization and Functional Validation

Electrophoretic Analysis

SDS-PAGE (12% gel) confirms molecular weight (~37 kDa) and purity. Coomassie staining detects major bands, while Western blot with anti-NPM1 antibodies (Source) validates identity.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies post-translational modifications. For instance, phosphorylation at Thr199 and Thr234 is critical for nucleolar localization.

Functional Assays

DNA Binding Activity : Electrophoretic mobility shift assays (EMSAs) using radiolabeled DNA probes quantify this compound’s interaction with G-quadruplex structures.
Base Excision Repair (BER) Capacity : Source describes a fluorometric assay where cell lysates are incubated with damaged DNA substrates; repair activity is measured via fluorescence increase at 520 nm.

Applications in Research and Therapeutics

Drug Development

This compound’s role in cancer (e.g., AML with NPM1 mutations) drives inhibitor screening. Source details a LightCycler-based mutation detection assay, enabling rapid screening of chemotherapeutic responses.

Structural Studies

Cryo-EM and X-ray crystallography (utilizing SEC-purified NPM1) reveal oligomeric states. Trimeric structures are stabilized by N-terminal domains, while C-terminal acidic regions mediate RNA binding .

Q & A

Q. What computational tools are optimal for predicting NPM1-binding motifs in non-canonical DNA structures?

  • Methodological Answer: Employ tools like QuadBase or G4Hunter for G-quadruplex prediction, complemented by molecular docking (e.g., HADDOCK) guided by NMR constraints . Machine learning models (e.g., AlphaFold-Multimer) can predict binding interfaces, validated by electrophoretic mobility shift assays (EMSAs) with mutant oligonucleotides .

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